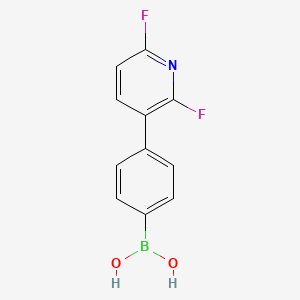

(4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid

Description

Properties

CAS No. |

919288-46-3 |

|---|---|

Molecular Formula |

C11H8BF2NO2 |

Molecular Weight |

235.00 g/mol |

IUPAC Name |

[4-(2,6-difluoropyridin-3-yl)phenyl]boronic acid |

InChI |

InChI=1S/C11H8BF2NO2/c13-10-6-5-9(11(14)15-10)7-1-3-8(4-2-7)12(16)17/h1-6,16-17H |

InChI Key |

GFVKIOKCTYQNQF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C(N=C(C=C2)F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid typically involves the following steps:

Lithiation and Borylation: Under an inert atmosphere, a solution of 2,6-difluoropyridine in anhydrous ether is cooled to -78°C. A solution of lithium diisopropylamide (LDA) in tetrahydrof

Biological Activity

(4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure

The compound this compound features a boronic acid moiety attached to a phenyl ring substituted with a difluoropyridine group. The structure can be represented as follows:

Anticancer Activity

Research has shown that boronic acids exhibit promising anticancer properties. For instance, compounds similar to this compound have been reported to act as proteasome inhibitors. A study indicated that certain boronic acids could halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .

Table 1: Anticancer Activity of Boronic Acids

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| Compound A | 4.60 | Cell cycle arrest at G2/M phase |

| Compound B | 8.21 | Induction of apoptosis |

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. A novel detection method utilizing boronic acid-modified dendrimers demonstrated effective aggregation with bacterial surfaces, enhancing sensitivity and selectivity against pathogens like E. coli and S. aureus. The interaction was primarily due to the recognition of glycolipids on bacterial surfaces by the boronic acid moiety .

Case Study: Bacterial Detection Using Boronic Acids

In a study focusing on the antibacterial activity of phenylboronic acid derivatives, it was observed that higher densities of boronic acid groups on dendrimers led to larger aggregates and increased antibacterial efficacy. The mechanism involved multipoint recognition, which was critical for bacterial aggregation and subsequent cell death .

Antiviral Activity

The antiviral potential of boronic acids has been highlighted through studies demonstrating their action against HIV. A derivative showed competitive inhibition of HIV-1 protease with a significantly lower Ki value compared to standard treatments like darunavir . This suggests a higher affinity for the viral target, making it a candidate for further development.

Table 2: Antiviral Activity of Boronic Acid Derivatives

| Compound Name | Ki (pM) | Target |

|---|---|---|

| Darunavir | 10 | HIV-1 Protease |

| Boronic Acid Derivative | 0.5 | HIV-1 Protease |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biomolecules, disrupting critical cellular functions. This mechanism is particularly significant in both cancer therapy and microbial inhibition.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that while some boronic acids can be administered intravenously with good absorption profiles, optimization is often required to enhance their therapeutic concentrations at target sites . Importantly, many of these compounds exhibit low toxicity towards human cells, which is crucial for their development as therapeutic agents.

Chemical Reactions Analysis

2.1. Palladium-Catalyzed Cross-Coupling

The compound can be synthesized via Suzuki-Miyaura coupling , a reaction typically used to form carbon-carbon bonds between boronic acids and aryl halides. For example:

-

Precursor : A pyridine derivative (e.g., 2,6-difluoro-4-iodopyridine) can be coupled with a biphenyl diboronic acid in the presence of Pd(PPh₃)₄, Na₂CO₃, and a refluxing solvent like 1,2-dimethoxyethane .

-

Conditions :

2.2. Borylation via Miyaura-Masuda Reaction

Aryl halides can undergo borylation using B₂pin₂ (bis(pinacolato)diboron) and palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands). While not explicitly demonstrated for this compound, analogous reactions suggest:

-

Steps :

-

Key Factors :

3.1. Suzuki Coupling

This compound can participate in Suzuki reactions to form biaryl or heteroaryl compounds. For example:

-

Reaction :

-

Advantages :

3.2. Protection/Deprotection via Boronic Ester Formation

Boronic acids can form boronic esters (e.g., with diols) via reversible condensation:

-

Applications :

3.3. Halodeboronation

Under acidic conditions, boronic acids can undergo halodeboronation :

4.1. Suzuki Coupling Yields

| Reaction Parameter | Value/Condition | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1.2 mol%) | 82% |

| Base | Na₂CO₃ (2 mol/L) | 82% |

| Temperature | Reflux (80–100°C) | 82% |

| Boronic Acid Equivalent | 1.0–1.5 equiv | 64–82% |

4.2. Ligand Optimization

| Ligand | Temperature (°C) | Yield (2 h) | Yield (22 h) |

|---|---|---|---|

| AmPhos | 40 | 75% | 70% |

| XPhos | 25 | 65% | 60% |

| RuPhos | 60 | 40% | 38% |

Comparison with Similar Compounds

Fluorinated Aryl Boronic Acids

Fluorinated boronic acids are widely used due to fluorine’s electronegativity and small atomic size. Key comparisons include:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This compound demonstrated potent inhibition (IC₅₀ ≈ 1 µM) against fungal histone deacetylase (HDAC) in silico and in vitro, outperforming trichostatin A . Unlike the target compound, its substituents include a methoxyethyl-phenoxy group, which may enhance solubility but reduce electrophilicity compared to difluoropyridine.

- (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid: A commercially available analog () with a biphenyl core.

- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: This pyridine-based analog () substitutes fluorine with chlorine and trifluoromethyl groups.

Polycyclic Aromatic Boronic Acids

Compounds like 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid () exhibit potent antiproliferative activity (IC₅₀ ≈ 0.2 µM). However, their extended aromatic systems increase lipophilicity, leading to precipitation in aqueous media (e.g., RPMI culture medium) . In contrast, the target compound’s phenyl-pyridine structure may reduce aggregation risks while maintaining sufficient aromaticity for target engagement.

Substituent Effects on Solubility and Bioactivity

- This highlights the unpredictability of solubility trends and the importance of polar substituents .

- 3-Aminophenyl boronic acid (APBA): Compared to phenyl boronic acid (PBA), APBA’s amino group increases diol-binding affinity (K₁ = 1648 M⁻¹ for PBA vs. higher for APBA) (). The target compound’s fluorine atoms may similarly modulate binding interactions, though through electronegativity rather than hydrogen bonding.

Table 1: Comparative Properties of Selected Boronic Acids

Reactivity in Cross-Coupling Reactions

For example, phenyl boronic acid requires basic conditions for activation in Suzuki reactions, whereas electron-deficient aryl boronic acids (e.g., pyridinyl derivatives) may react faster under milder conditions . This property aligns with trends observed in fluorinated biphenyl analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.